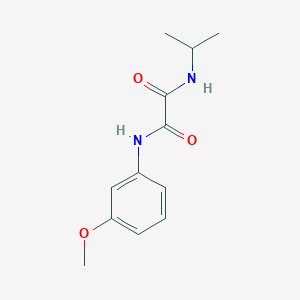

N-(3-methoxyphenyl)-N'-propan-2-yloxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

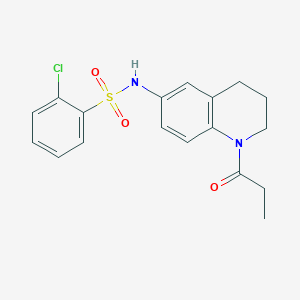

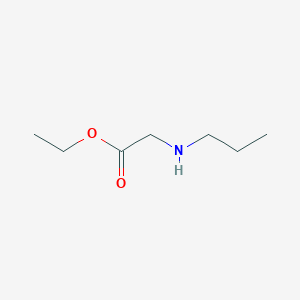

“N-(3-methoxyphenyl)-N’-propan-2-yloxamide” is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.3117 . It is also known as Propanamide, N-(3-methoxyphenyl)-3-phenyl .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of metal complexes derived from (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl] hydrazinecarboxamide has been described . Another example is the preparation of 7-hydroxy-3,4-dihydroquinolinone, which involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with a Lewis acid .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)-N’-propan-2-yloxamide” can be analyzed using various physicochemical and spectral tools such as FTIR, UV-Visible, 1H NMR, LC-Mass, P-XRD, and TGA-DTC . These studies show that the ligand coordinates to the 3d metal ions in a bidentate manner .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methoxyphenyl)-N’-propan-2-yloxamide” can be analyzed using various techniques. For instance, the electron density distribution of a similar compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, was determined by single-crystal X-ray refinements .Applications De Recherche Scientifique

Corrosion Inhibition

Research on propanone derivatives, closely related to the structure of N-(3-methoxyphenyl)-N'-propan-2-yloxamide, has demonstrated their effectiveness as corrosion inhibitors. These compounds are capable of forming a protective layer on metal surfaces, thereby significantly reducing corrosion rates in acidic environments. Such inhibitors are crucial for extending the lifespan of metal components in industrial applications (Olasunkanmi & Ebenso, 2019).

Antioxidant and Anticancer Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these novel compounds exhibited significant antioxidant activities, comparable or superior to known antioxidants like ascorbic acid. Additionally, their anticancer properties were tested against various human cancer cell lines, revealing promising cytotoxic effects that could lead to the development of new anticancer drugs (Tumosienė et al., 2020).

Nonlinear Optical Properties

Chalcone derivatives, which share structural features with N-(3-methoxyphenyl)-N'-propan-2-yloxamide, have been investigated for their nonlinear optical properties. These studies are essential for developing new materials for photonic and optoelectronic applications, such as optical limiters, switches, and modulators. Theoretical and experimental analyses have highlighted the potential of these compounds in enhancing the performance of optical devices (Mathew et al., 2019).

Antibiofouling Nanofiltration Membranes

In the field of water treatment, the development of antibiofouling nanofiltration membranes is crucial for ensuring clean and safe water. Research into siloxane monomers, similar in reactivity to the compound of interest, has led to the creation of hybrid nanofiltration membranes. These membranes exhibit low biofouling, high thermal and mechanical stability, and efficient water desalination capabilities, marking significant progress in water purification technology (Singh et al., 2012).

Safety and Hazards

Orientations Futures

The future directions for the study of “N-(3-methoxyphenyl)-N’-propan-2-yloxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, flow biocatalysis has emerged as a tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes .

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLYKAEQUPOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-N'-propan-2-yloxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)